Product packaging for 3-Bromobenzylphosphonic acid(Cat. No.:)

3-Bromobenzylphosphonic acid

Cat. No.: B1288499
M. Wt: 251.01 g/mol
InChI Key: IQYFBQGTSGSWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromobenzylphosphonic acid is a high-purity organophosphorus compound that serves as a critical synthetic building block in medicinal chemistry and materials science research. The phosphonic acid functional group is a stable bioisostere of the phosphate moiety, making it valuable for designing enzyme inhibitors, pro-drugs, and bioactive molecules that mimic natural phosphates . This structural analogy allows researchers to develop compounds with resistance to enzymatic degradation, which is crucial for creating stable therapeutics and biochemical probes . The bromobenzyl moiety provides a handle for further synthetic elaboration via cross-coupling reactions, enabling the construction of more complex molecular architectures. Key research applications include its use as a precursor in the development of kinase inhibitors, antiretroviral agents, and bone-targeting pharmaceuticals, following trends seen with other phosphonic acids . In materials science, this compound can be utilized for the functionalization of surfaces and the synthesis of supramolecular or hybrid materials due to its strong coordination properties and ability to form stable bonds with metal oxides . The bromine atom allows for further functionalization through metal-catalyzed couplings, while the phosphonic acid group can anchor molecules to surfaces like metal oxides, which is useful in creating self-assembled monolayers or corrosion inhibitors . This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, as phosphonic acids may cause skin and eye irritation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrO3P B1288499 3-Bromobenzylphosphonic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)methylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrO3P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYFBQGTSGSWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis and Reaction Pathways of 3 Bromobenzylphosphonic Acid

Established Synthetic Routes for Phosphonic Acids

The preparation of phosphonic acids, including 3-bromobenzylphosphonic acid, generally involves the initial synthesis of a corresponding phosphonate (B1237965) ester, which is subsequently dealkylated. The Michaelis-Arbuzov reaction is a cornerstone in the formation of the carbon-phosphorus bond, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. In the context of this compound, the likely precursor, diethyl 3-bromobenzylphosphonate, can be synthesized by the reaction of 3-bromobenzyl bromide with triethyl phosphite. This reaction is typically carried out by heating the neat reactants. For instance, the synthesis of the analogous (4-bromobenzyl) diethyl phosphonate involves heating 4-bromobenzyl bromide with triethyl phosphite to 160°C for 4 hours.

Dealkylation of Dialkyl and Diaryl Phosphonates

Once the dialkyl phosphonate ester is obtained, the final step is the cleavage of the ester groups to yield the phosphonic acid. Several methods are widely employed for this transformation.

A common and straightforward method for the dealkylation of dialkyl phosphonates is acid-catalyzed hydrolysis. This typically involves refluxing the phosphonate ester with a strong acid, such as concentrated hydrochloric acid. The reaction proceeds via nucleophilic attack of water on the phosphorus center, leading to the cleavage of the P-O-C bond. While effective, this method can be harsh and may not be suitable for substrates with acid-sensitive functional groups.

General Reaction Scheme for Acid-Catalyzed Hydrolysis:

R-PO(OR')₂ + 2 H₂O --(H⁺, Δ)--> R-PO(OH)₂ + 2 R'OH

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Phosphonate Esters

SubstrateReagentsConditionsProductReference
Diethyl arylphosphonatesConcentrated HClReflux, 12 hArylphosphonic acids
Diethyl phosphinatesConcentrated HClReflux, 1.5-4 hPhosphinic acids

The McKenna procedure offers a milder alternative to acid hydrolysis for the dealkylation of phosphonate esters. This method utilizes bromotrimethylsilane (B50905) (BTMS) to convert the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. This intermediate is then readily hydrolyzed by the addition of methanol (B129727) or water to afford the phosphonic acid. The reaction is typically carried out in an inert solvent such as acetonitrile (B52724) or chloroform (B151607) at room temperature or with gentle heating. The McKenna reaction is known for its high yields and compatibility with a variety of functional groups that might be sensitive to acidic conditions. Microwave irradiation has been shown to significantly accelerate the BTMS-mediated dealkylation.

General Reaction Scheme for McKenna Procedure:

R-PO(OR')₂ + 2 TMSBr → R-PO(OTMS)₂ + 2 R'Br

R-PO(OTMS)₂ + 2 MeOH → R-PO(OH)₂ + 2 TMSOMe

Table 2: Typical Conditions for the McKenna Reaction

SubstrateReagentsSolventTemperatureTimeProductReference
Dialkyl phosphonateBromotrimethylsilane (BTMS), MethanolAcetonitrile or ChloroformRoom Temperature to 36°C24 h (conventional)Phosphonic acid
Dialkyl phosphonateBromotrimethylsilane (BTMS), MethanolVarious40-80°CMinutes to 1 hour (microwave)Phosphonic acid

For substrates where acidic or silyl (B83357) halide-based methods are not suitable, hydrogenolysis of dibenzyl phosphonates provides a neutral deprotection strategy. This method involves the catalytic cleavage of the benzyl-oxygen bond using hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is performed in a suitable solvent, and the byproducts, toluene (B28343) and the catalyst, are easily removed. This method is particularly advantageous for molecules with sensitive functional groups that would not withstand other dealkylation conditions.

General Reaction Scheme for Hydrogenolysis:

R-PO(OCH₂Ph)₂ + 2 H₂ --(Pd/C)--> R-PO(OH)₂ + 2 Ph-CH₃

Table 3: Catalysts and Conditions for Hydrogenolysis of Benzyl (B1604629) Esters

SubstrateCatalystConditionsProductReference
Dibenzyl phosphonatePd/CH₂ gasPhosphonic acid
Diphenyl phosphonatePtO₂ (Adam's catalyst)H₂ gasPhosphonic acid

Phosphorus-Carbon Bond Formation via Catalytic Cross-Coupling

Modern synthetic methods allow for the direct formation of the phosphorus-carbon bond through catalytic cross-coupling reactions. Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for this purpose. These reactions typically involve the coupling of an aryl or benzyl halide, such as 3-bromobenzyl bromide, with a phosphorus-containing nucleophile, like a dialkyl phosphite or a silyl phosphite, in the presence of a palladium catalyst and a suitable ligand. While versatile, the specific conditions, including the choice of catalyst, ligand, base, and solvent, need to be optimized for each substrate.

General Reaction Scheme for Palladium-Catalyzed Cross-Coupling:

Ar-X + HP(O)(OR)₂ --(Pd catalyst, Ligand, Base)--> Ar-PO(OR)₂ + HX

Oxidation of Phosphinic Acids and Related Precursors

Another synthetic route to phosphonic acids involves the oxidation of the corresponding phosphinic acids. Phosphinic acids, which have a P-H bond, can be oxidized to phosphonic acids using various oxidizing agents. This approach is contingent on the availability of the precursor phosphinic acid. While a viable route, it is generally less common for the synthesis of benzylphosphonic acids compared to the Michaelis-Arbuzov reaction followed by dealkylation.

Direct Methods Utilizing Phosphorous Acid (H3PO3)

Direct methods for the formation of a carbon-phosphorus (C–P) bond that simultaneously yield a phosphonic acid are particularly efficient. These reactions primarily utilize phosphorous acid (H3PO3) as the phosphorus source. While direct phosphonylation of 3-bromobenzyl halides with phosphorous acid is a plausible route, the literature more broadly covers the reactivity of phosphorous acid with various organic substrates. For instance, phosphorous acid is known to react with imines, nitriles, and carbonyl groups to produce α-amino-phosphonic acids. It has also been used in combination with iodine for the dehalogenation of benzyl halides. The direct formation of the P-C bond to create the phosphonic acid functional group often presents challenges in purification due to the high polarity of the product, typically requiring methods like crystallization, precipitation, or dialysis rather than standard chromatography.

Targeted Synthesis of Bromobenzylphosphonic Acid Isomers

The synthesis of specific bromobenzylphosphonic acid isomers, such as the 3-bromo derivative, often involves multi-step sequences, commonly starting from the corresponding bromo-substituted benzyl halide.

A primary and well-established method for the synthesis of benzylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic substitution of a halide on a benzyl group by a trialkyl phosphite. Bromo-substituted benzyl halides, including 3-bromobenzyl bromide, are excellent substrates for this reaction. The reaction with a trialkyl phosphite, such as triethyl phosphite, proceeds to form the corresponding diethyl bromobenzylphosphonate. This reaction is a cornerstone in organophosphorus chemistry for creating the essential C-P bond.

The general mechanism involves the attack of the phosphorus atom of the phosphite on the benzylic carbon, displacing the bromide. The resulting intermediate then undergoes dealkylation, typically through the attack of the displaced bromide ion on one of the ethyl groups, to yield the stable diethyl phosphonate product.

The synthesis of diethyl bromobenzylphosphonate is a critical step, as this precursor can then be hydrolyzed to the desired bromobenzylphosphonic acid. The Michaelis-Arbuzov reaction, as described above, is the most common route. For example, the reaction of 4-bromobenzyl alcohol with triethyl phosphite has been shown to produce diethyl 4-bromobenzylphosphonate in high yield. While this example is for the 4-bromo isomer, the methodology is directly applicable to the synthesis of the 3-bromo isomer from 3-bromobenzyl alcohol or 3-bromobenzyl bromide.

An alternative one-flask procedure for the conversion of benzylic alcohols to the corresponding phosphonates involves treatment with triethyl phosphite and a catalyst such as zinc iodide (ZnI2). This method bypasses the need to first convert the alcohol to a halide. The subsequent hydrolysis of the diethyl ester to the phosphonic acid is typically achieved under acidic conditions, for example, by refluxing with concentrated hydrochloric acid, or by using the McKenna procedure which involves reaction with bromotrimethylsilane followed by methanolysis.

Table 1: Synthesis of Diethyl Benzylphosphonate Derivatives This table is interactive. You can sort and filter the data.

Starting Material Reagents Product Yield (%) Reference
Benzylphosphonic acid Triethyl orthoacetate Diethyl benzylphosphonate 98
4-Bromobenzyl alcohol Triethyl phosphite, tetra-(n-butyl)ammonium iodide Diethyl 4-bromobenzylphosphonate 90
Benzyl halide Dialkyl phosphite, K2CO3, KI, PEG-400 Benzyl dialkyl phosphonate -
Benzylic alcohols Triethyl phosphite, ZnI2 Diethyl benzylphosphonate -

Advanced Reaction Chemistry and Functionalization

The presence of the bromine atom on the benzyl ring of this compound opens up a wide array of possibilities for further chemical transformations, allowing for its use as a building block in more complex architectures.

The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a powerful tool for C-C bond formation and has been extensively used in the synthesis of polymers and functional materials.

In the context of this compound (or its ester precursor), the bromo group can react with various alkenes to introduce new vinyl functionalities. This allows for the synthesis of novel monomers that can be subsequently polymerized. For example, coupling with ethylene (B1197577) could yield a styrene (B11656) derivative, which can then be used in polymerization reactions to create polymers with pendant phosphonic acid groups. These phosphonic acid-functionalized polymers have applications in creating nanocomposites, as the phosphonic acid moieties can strongly coordinate to the surface of inorganic nanoparticles, such as quantum dots. This functionalization allows for the dispersion of nanoparticles within a polymer matrix, leading to materials with enhanced properties.

Table 2: Key Features of the Heck Reaction This table is interactive. You can sort and filter the data.

Feature Description Reference(s)
Reaction Type Palladium-catalyzed C-C coupling
Reactants Unsaturated halide (e.g., aryl bromide) and an alkene
Catalyst Palladium complexes (e.g., Pd(OAc)2, Pd(PPh3)4)
Base Typically required (e.g., triethylamine, potassium carbonate)
Key Application Formation of substituted alkenes, synthesis of polymers
Selectivity Often exhibits high trans selectivity

The resulting polymers and nanocomposites containing phosphonic acid groups are explored for various applications, including as materials for dental formulations, due to the ability of the phosphonic acid groups to interact with mineralized tissues. The versatility of the Heck reaction allows for the incorporation of a wide range of functional alkenes, enabling the precise tuning of the properties of the resulting polymers and materials.

Chemical Transformations at the Bromobenzyl Moiety

Electrophilic Aromatic Substitution (for ring-substituted derivatives)

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions pivotal for introducing additional functional groups onto the benzene (B151609) ring. The regiochemical outcome of these substitutions is dictated by the directing effects of the two existing substituents: the bromine atom and the methylphosphonic acid group (-CH₂PO(OH)₂).

The bromine atom is an ortho-, para-directing yet deactivating group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The methylphosphonic acid group, separated from the ring by a methylene (B1212753) (-CH₂) spacer, exerts a less direct influence. The methylene group is weakly activating and ortho-, para-directing. Consequently, the positions most susceptible to electrophilic attack are those activated by both groups, though steric hindrance can also play a role. The most probable positions for substitution are ortho and para to the methylphosphonic acid group (positions 2, 4, and 6) and ortho/para to the bromine atom (positions 2, 4, and 5). The confluence of these directing effects generally favors substitution at the positions ortho and para to the weakly activating -CH₂PO(OH)₂ group, with the precise distribution of isomers depending on the specific reaction and conditions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, the bromination of a substituted benzene ring can be achieved using reagents like N-bromosuccinimide (NBS), often in a suitable solvent like acetonitrile. The introduction of a nitro group is typically accomplished with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

ReactionReagent(s)Typical ConditionsExpected Major Product(s)
Bromination N-Bromosuccinimide (NBS)Acetonitrile, 60 °C3,4-Dibromo- and/or 2,5-Dibromobenzylphosphonic acid
Nitration HNO₃ / H₂SO₄Cooled3-Bromo-4-nitrobenzylphosphonic acid and/or 5-Bromo-2-nitrobenzylphosphonic acid
Friedel-Crafts Acylation Acyl chloride / AlCl₃Anhydrous solventAcyl group introduced at positions 2, 4, or 6

Derivatization and Esterification of the Phosphonic Acid Group

The phosphonic acid moiety, -P(O)(OH)₂, is a versatile functional group that can undergo various transformations, most notably esterification and other derivatizations. These reactions are crucial for modifying the compound's solubility, reactivity, and coordination properties.

Esterification: The conversion of this compound to its corresponding phosphonate esters (mono- or di-esters) is a common and important reaction. Several methods exist to achieve this transformation. A classical approach analogous to the Fischer esterification for carboxylic acids involves reacting the phosphonic acid with an excess of alcohol under acidic catalysis. However, the stepwise esterification of the two acidic protons can be complex to control.

More selective methods have been developed. For example, the use of orthoesters, such as triethyl orthoacetate, can serve as both reagent and solvent, with reaction outcomes highly dependent on temperature. At lower temperatures (e.g., 30 °C), monoesters can be formed selectively, while higher temperatures favor the formation of diesters. Another route involves the reaction with alkyl halides in the presence of a base. The dealkylation of phosphonate esters back to the phosphonic acid is often accomplished using bromotrimethylsilane (TMSBr) followed by methanolysis, a procedure known as the McKenna reaction.

Other Derivatizations: Beyond esterification, the phosphonic acid group can be converted into other functional derivatives. Reaction with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can transform the P-OH groups into P-Cl bonds, yielding the corresponding phosphonic dichloride. This reactive intermediate can then be treated with amines or alcohols to produce phosphonamidates or mixed esters, respectively. Derivatization is also employed for analytical purposes, such as reacting the acid with agents like pentafluorobenzyl bromide (PFB-Br) to create derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis.

Reaction TypeReagent(s)Product TypeKey Features
Monoesterification Triethyl orthoacetateMonoethyl phosphonateReaction at lower temperatures (e.g., 30 °C)
Diesterification Triethyl orthoacetateDiethyl phosphonateReaction at higher temperatures
Diesterification Triethyl phosphite (Arbuzov reaction with 3-bromobenzyl bromide)Diethyl phosphonateForms the C-P bond and ester simultaneously
Hydrolysis (De-esterification) TMSBr, then MethanolPhosphonic AcidMcKenna procedure for cleaving ester groups
Chlorination PCl₅ or SOCl₂Phosphonic dichlorideCreates a reactive intermediate for further derivatization

Formation of Coordination Compounds and Metal Phosphonates

The phosphonic acid group is an excellent ligand for coordinating with a wide range of metal ions. Upon deprotonation, the resulting phosphonate anion, [R-PO₃]²⁻ or [R-PO₃H]⁻, can bind to metal centers through its oxygen atoms. This capability allows this compound to act as a building block for various coordination compounds, including metal phosphonates and highly structured, porous materials known as Metal-Organic Frameworks (MOFs).

The formation of these materials typically occurs under hydrothermal or solvothermal conditions, where the phosphonic acid and a metal salt (e.g., nitrates, chlorides, or acetates of transition metals or lanthanides) are heated in a solvent. The phosphonate group can adopt various coordination modes, acting as a monodentate, bidentate, or tridentate ligand, and can bridge multiple metal centers to form one-, two-, or three-dimensional networks. The stability of the resulting metal complexes is often high due to the strong P-O-Metal bond.

The presence of the 3-bromo substituent on the benzyl group can influence the final structure of the coordination polymer through steric or electronic effects. Furthermore, the bromine atom provides a reactive site for post-synthetic modification of the resulting MOF, allowing for the introduction of new functional groups after the framework has been assembled. This can be used to tune the properties of the material for specific applications.

Metal Ion (Example)Synthesis MethodResulting Structure TypePotential Application
Zinc (Zn²⁺) SolvothermalLayered or 3D MOF Catalysis, Gas Storage
Copper (Cu²⁺) HydrothermalCoordination Polymer Sensing, Separation
Cobalt (Co²⁺) SolvothermalPorous Framework Magnetism, Catalysis
Lanthanides (e.g., Eu³⁺, Tb³⁺) HydrothermalLuminescent MOF Optical Sensing

Advanced Materials Science Applications of 3 Bromobenzylphosphonic Acid

Interfacial Engineering in Optoelectronic Devices

Perovskite Solar Cells (PSCs) Interface Modification

Modification of Hole Transport Layers (e.g., NiOx)

No data available.

Tuning of Surface Properties and Energy Level Alignment

No data available.

Influence on Device Performance Parameters (e.g., photovoltage, hysteresis reduction)

No data available.

Nanocomposite Materials for Photovoltaics

Surface Passivation of Quantum Dots and Nanorods (e.g., CdSe)

No data available.

Chemical Bonding at Inorganic-Organic Interfaces

The efficacy of 3-bromobenzylphosphonic acid in advanced materials stems from the robust anchoring capabilities of its phosphonic acid functional group (–PO(OH)₂) at inorganic-organic interfaces. Phosphonic acids are known to form highly stable, covalent bonds with a variety of metal oxide surfaces, such as those of aluminum, titanium, and iron oxides. This strong interaction is fundamental to creating durable hybrid materials.

The bonding mechanism involves the deprotonation of the phosphonic acid's hydroxyl groups, which then coordinate with metal centers on the inorganic substrate. This interaction can manifest in several coordination modes, significantly influencing the structure and stability of the resulting organic layer. The primary coordination modes include:

Monodentate: One of the phosphonate (B1237965) oxygen atoms binds to a single metal site on the surface.

Bidentate: Two phosphonate oxygen atoms bind to one or two surface metal sites. This can be a chelating (to the same metal atom) or a bridging (to two different metal atoms) interaction.

Tridentate: All three oxygen atoms of the deprotonated phosphonate group coordinate with surface metal sites, leading to a very strong and stable anchor.

The specific binding mode is influenced by factors such as the nature of the metal oxide, surface hydration, and the pH of the deposition environment. For instance, bidentate coordination is commonly observed on titanium and iron oxides, while tridentate bonding has been noted on silicon oxide surfaces. This robust M–O–P (Metal–Oxygen–Phosphorus) linkage ensures a durable interface between the inorganic substrate and the organic functional layer provided by the 3-bromobenzyl group.

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the distinct properties of both organic molecules and inorganic frameworks within a single composite. this compound is a valuable building block in this field, acting as a "coupling agent" or "linker." The phosphonate head group provides a strong connection to an inorganic component, while the 3-bromobenzyl tail introduces organic functionality. The presence of the bromine atom on the phenyl ring is particularly significant, as it can be used for further chemical reactions (post-synthetic modification) or to fine-tune the electronic properties and steric bulk of the organic component.

Metal Phosphonate Frameworks and Structures

A prominent class of hybrid materials created using linkers like this compound are Metal-Organic Frameworks (MOFs), also known as coordination polymers. In these materials, the phosphonate groups of the linker coordinate with metal ions (or metal clusters) to form an extended, often porous, three-dimensional structure.

Metal phosphonate frameworks are noted for their high thermal and chemical stability, which is attributed to the strength of the metal-phosphonate bond. This stability is often superior to that of their more common carboxylate-based counterparts, making them suitable for applications under more demanding conditions. The structure of the resulting framework depends on the coordination geometry of the metal ion and the connectivity of the phosphonate linker. While specific structural data for MOFs based solely on this compound is not extensively detailed, the principles of phosphonate MOF chemistry allow for the prediction of their general characteristics.

Table 1: Potential Structural Characteristics of MOFs Incorporating Aryl Phosphonate Linkers
Metal IonPotential Coordination NumberExpected Framework DimensionalityKey Structural Features
Zr(IV)6, 83DForms highly stable, layered, or porous frameworks.
Cu(II)4, 5, 61D, 2D, or 3DCan form diverse structures from simple chains to complex 3D networks.
Fe(III)63DOften results in robust, porous frameworks with accessible metal sites.
Mg(II)63DCan form stable, porous frameworks with applications in sensing.

Applications in Sorption, Sensing, and Catalysis

The functional properties of hybrid materials derived from this compound, particularly metal phosphonate frameworks, enable their use in a range of advanced applications. The combination of a robust, porous structure and the chemical functionality of the linker is key to their performance.

Sorption: The inherent porosity of many metal phosphonate frameworks allows them to act as molecular sponges, adsorbing gases or pollutants from liquids. The size and shape of the pores can be tuned by selecting different metal ions and linkers, enabling selectivity for specific molecules. Functional groups within the pores, such as the bromophenyl group from the this compound linker, can enhance the affinity for certain adsorbates through specific chemical interactions. These materials have shown potential for applications like carbon dioxide capture and the removal of pharmaceutical pollutants from water.

Sensing: MOFs can be designed as chemical sensors. The interaction of an analyte molecule with the framework can induce a detectable change in the material's physical properties, such as its luminescence or electrical conductivity. For example, a magnesium-based phosphonate MOF has demonstrated excellent performance in sensing and removing lead(II) ions from aqueous solutions. The functional groups lining the pores of the MOF can be tailored to selectively bind with a target analyte, leading to a highly specific sensor.

Catalysis: Metal phosphonate frameworks can serve as heterogeneous catalysts, combining the high activity of homogeneous catalysts with the ease of separation and reusability of heterogeneous ones. The metal nodes can act as Lewis acid catalytic sites, while the organic linkers can be functionalized to participate in or influence the catalytic reaction. The defined porous structure can also impart size and shape selectivity to the catalytic process, favoring the formation of specific products.

Table 2: Functional Applications of Phosphonate-Based Hybrid Materials
ApplicationMechanismExample from Related MaterialsPotential Role of 3-Bromobenzyl Group
SorptionUptake of molecules into porous framework.Fe-phosphinate MOFs used for removal of pharmaceutical pollutants from water. Modifies pore chemistry, potentially enhancing selectivity for specific pollutants.
SensingAnalyte binding induces a measurable signal (e.g., luminescence change).Mg-phosphonate MOF used for luminescent detection of Pb(II) ions. Can influence the electronic properties of the framework, affecting the sensing signal.
CatalysisMetal nodes or functional linkers act as active sites for chemical reactions.Various MOFs used in Knoevenagel condensation and oxidation reactions. Serves as a site for post-synthetic modification to introduce catalytic groups.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for determining the molecular structure of 3-Bromobenzylphosphonic acid in solution and, for its derivatives, in the solid state.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and benzylic protons. The four protons on the benzene (B151609) ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm. Their splitting patterns would be complex due to spin-spin coupling among them. The two benzylic protons (CH₂) adjacent to the phosphorus atom would appear as a doublet further upfield, with the splitting caused by coupling to the phosphorus-31 nucleus.

While a fully assigned spectrum is not publicly available, the expected features provide a clear fingerprint for the compound's proton environments.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated. The benzylic carbon (CH₂) signal would be split into a doublet due to coupling with the phosphorus atom. The six aromatic carbons would produce separate signals in the downfield region (typically 120-150 ppm), with their exact chemical shifts influenced by the bromine and phosphonic acid substituents. The carbon atom directly bonded to the bromine atom would be identifiable by its characteristic chemical shift.

Detailed experimental data for the specific chemical shifts of this compound are not readily found in surveyed literature.

Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds. In a proton-decoupled ³¹P NMR spectrum of this compound, a single resonance is expected, confirming the presence of a single phosphorus environment. The chemical shift of this peak provides insight into the electronic environment of the phosphorus atom. Studies on related bromobenzylphosphonates confirm that solid-state ³¹P NMR spectroscopy is a key method for their characterization, indicating the utility of this technique for analyzing the compound and its derivatives. researchgate.net

Solid-state NMR is essential for characterizing insoluble materials like metal phosphonate (B1237965) complexes. When this compound is used to form a complex with aluminum, ²⁷Al Magic Angle Spinning (MAS) NMR becomes a powerful analytical tool. This technique provides information about the coordination environment of the aluminum atoms within the resulting material. rsc.orgnih.gov

The ²⁷Al MAS NMR spectrum can distinguish between aluminum atoms in different coordination geometries, such as tetrahedral (AlO₄), pentacohedral (AlO₅), and octahedral (AlO₆) sites, which resonate at characteristic chemical shift ranges. nih.gov This analysis can confirm the formation of Al-O-P linkages and identify the presence of any separate aluminum phosphate (B84403) (AlPO₄) phases that may form during synthesis. rsc.org Studies on related aluminum complexes demonstrate that ²⁷Al NMR chemical shifts are sensitive to the structure of the coordination compound. pascal-man.com

Table 1: Typical ²⁷Al MAS NMR Chemical Shift Ranges for Aluminum Coordination States

Coordination State Typical Chemical Shift (ppm)
Tetrahedral (AlO₄) 50 to 80
Pentacohedral (AlO₅) 30 to 40
Octahedral (AlO₆) 0 to 15

Note: These are general ranges and can vary based on the specific chemical environment.

X-ray Diffraction (XRD) Analysis

XRD is used to investigate the long-range order and crystal structure of solid materials.

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of this compound in its solid form. The analysis yields a diffractogram, which is a unique "fingerprint" characterized by a series of diffraction peaks at specific angles (2θ). This pattern can be used for phase identification and to confirm the purity of a sample. For novel metal phosphonate materials derived from this acid, PXRD is instrumental in determining the crystal structure, identifying new crystalline phases, and characterizing structural properties of the resulting complex. d-nb.info

Table 2: Information Gained from Powder X-ray Diffraction Analysis

Parameter Description
Phase Identification Compares the experimental diffraction pattern to databases to identify the crystalline compound(s) present.
Crystal Structure Provides information on the unit cell dimensions, lattice type, and arrangement of molecules in the crystal.
Crystallinity Distinguishes between crystalline and amorphous (non-crystalline) material.

| Purity | Detects the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern. |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound

Rietveld Refinement for Crystalline Phases

Rietveld refinement is a powerful analytical method used to characterize crystalline materials from powder diffraction data, such as X-ray diffraction (XRD) or neutron diffraction. wikipedia.org The technique involves a least-squares approach to refine a theoretical line profile until it matches the measured diffraction pattern. wikipedia.org This allows for the determination of various crystallographic parameters, including lattice parameters, atomic positions, and phase composition. wikipedia.org

For a crystalline solid like this compound, which has a melting point of 193-197 °C, Rietveld refinement of its powder XRD data would be instrumental in determining its precise crystal structure. sigmaaldrich.com The refinement process can confirm the crystal system (e.g., monoclinic, orthorhombic), space group, and the exact coordinates of the carbon, bromine, oxygen, phosphorus, and hydrogen atoms within the unit cell. This detailed structural model is essential for understanding intermolecular interactions, such as hydrogen bonding involving the phosphonic acid groups, which dictate the packing of the molecules in the solid state. While the technique is highly applicable, specific Rietveld refinement studies for this compound were not available in the reviewed literature.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. vscht.cz The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular functional groups. spectroscopyonline.comathabascau.ca The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its constituent functional groups.

The phosphonic acid group, -P(O)(OH)₂, gives rise to several distinct features. A very broad and strong absorption is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the P-O-H groups, broadened due to extensive intermolecular hydrogen bonding. specac.comlibretexts.org The P=O double bond stretching vibration typically appears as a strong, sharp peak in the range of 1250-1100 cm⁻¹.

The aromatic ring contributes to peaks in several regions. The C-H stretching vibrations of the sp² hybridized carbons on the benzene ring are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz The aromatic C=C ring stretching vibrations usually produce a series of sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹. pg.edu.pl The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can help confirm the 1,3- (meta) substitution. The methylene (B1212753) bridge (-CH₂-) will show C-H stretching vibrations just below 3000 cm⁻¹. libretexts.org The C-Br stretching vibration is expected to produce an absorption in the lower frequency region of the spectrum.

Table 1: Predicted Infrared (IR) Spectroscopy Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3100-3000 Medium-Weak C-H Stretch Aromatic
~2900 Medium-Weak C-H Stretch -CH₂-
2500-3300 Strong, Broad O-H Stretch Phosphonic Acid
1600-1450 Medium-Weak, Sharp C=C Stretch Aromatic Ring
1250-1100 Strong, Sharp P=O Stretch Phosphonic Acid
1000-900 Strong P-O(H) Stretch Phosphonic Acid
700-500 Medium-Strong C-Br Stretch Bromo-Aromatic

Surface Sensitive Spectroscopies

Surface-sensitive techniques are vital for analyzing thin films or self-assembled monolayers (SAMs), where the properties of the outmost molecular layer are of interest.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that analyzes the elemental composition, empirical formula, and chemical states of elements within the top 1 to 10 nanometers of a material's surface. thermofisher.com The method involves irradiating a surface with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted. thermofisher.com

For this compound, an XPS survey scan would confirm the presence of all expected elements: Carbon (C), Oxygen (O), Phosphorus (P), and Bromine (Br). High-resolution spectra of the individual elemental regions provide information about the chemical bonding environment. In a study of a NiOx surface modified with the isomeric 4-bromobenzylphosphonic acid, the P 2p doublet was detected at a binding energy of 132.5 eV, and the Br 3p doublet was observed at 183 and 190 eV. researchgate.net Similar binding energies would be expected for the 3-bromo isomer. The C 1s spectrum would be complex, resolvable into components representing the aromatic C-C/C-H bonds, the C-P bond of the benzyl (B1604629) group, and the C-Br bond. The O 1s spectrum would show contributions from the P=O and P-O-H oxygen atoms.

Table 2: Expected X-ray Photoelectron Spectroscopy (XPS) Core Level Binding Energies for this compound

Element Core Level Expected Binding Energy (eV) Chemical State Information
Carbon C 1s ~284-286 Aromatic C-C, C-H, C-P, C-Br
Oxygen O 1s ~531-533 P=O and P-O-H
Phosphorus P 2p ~133 P 2p₃/₂ and P 2p₁/₂ in phosphonate
Bromine Br 3p ~183-190 Br 3p₃/₂ and Br 3p₁/₂ in bromo-aromatic

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique analogous to XPS but uses lower energy ultraviolet photons (typically He I at 21.2 eV or He II at 40.8 eV) to probe the electronic structure of the valence band. warwick.ac.uk It is particularly useful for determining the work function (Φ) and the ionization potential or highest occupied molecular orbital (HOMO) energy of a material, which are critical parameters for electronic and optoelectronic device applications. monash.edu

When this compound is deposited as a thin film or self-assembled monolayer (SAM) on a conductive substrate, UPS can map its valence band density of states. warwick.ac.uk The work function is determined from the secondary electron cutoff (SECO) region of the UPS spectrum. researchgate.net The position of the HOMO level relative to the substrate's Fermi level is found by analyzing the onset of photoemission in the valence band region. researchgate.net This information is vital for understanding charge injection and transport properties at interfaces, for instance, when this molecule is used to modify electrode surfaces in devices like organic light-emitting diodes (OLEDs) or perovskite solar cells. monash.edu

Table 3: Typical Electronic Structure Data from Ultraviolet Photoelectron Spectroscopy (UPS) for a Molecular Film

Parameter Description Typical Measurement Method
Work Function (Φ) The minimum energy required to remove an electron from the surface to the vacuum level. Calculated from the secondary electron cutoff (SECO) in the UPS spectrum.
HOMO Level The energy of the Highest Occupied Molecular Orbital, representing the ionization potential. Determined from the low binding energy onset of the valence band spectrum.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and, through analysis of fragmentation patterns, the structure of a molecule. Electrospray ionization (ESI) is a soft ionization technique often suitable for polar molecules like phosphonic acids. core.ac.uk

For this compound (Molecular Weight: 251.01 g/mol ), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. sigmaaldrich.com This results in two peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

The fragmentation pattern would provide further structural confirmation. libretexts.org Key fragmentation pathways would likely include:

Loss of the phosphonic acid group: Cleavage of the benzyl C-P bond could lead to a fragment corresponding to the bromobenzyl cation.

Loss of a bromine radical: This would result in a peak at [M-Br]⁺.

Cleavage within the phosphonic acid moiety: Fragments corresponding to the loss of water (H₂O) or hydroxyl radicals (·OH) from the molecular ion are also plausible.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, often to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. savemyexams.comnih.gov For this compound, with the chemical formula C₇H₈BrO₃P, HRMS is crucial for confirming its molecular formula by distinguishing it from other potential compounds with the same nominal mass. sigmaaldrich.com

The technique operates by ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion with very high resolution. longdom.org Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers are commonly used for this purpose. nih.gov An HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to the calculated exact mass of its molecular formula, thereby verifying its identity. longdom.org

Table 1: Molecular Properties of this compound

PropertyValue
Chemical Formula C₇H₈BrO₃P
Molecular Weight 251.01 g/mol
CAS Number 80395-12-6

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. shimadzu.comnih.gov This hyphenated technique is ideal for separating this compound from a complex mixture and subsequently confirming its identity and quantity. fda.gov

In a typical LC-MS analysis, the sample is first injected into an HPLC system where components are separated on a column based on their physicochemical properties, such as polarity. shimadzu.com For a polar compound like this compound, reversed-phase chromatography is commonly employed. hplc.eu The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an additive such as formic acid to control pH and improve ionization. shimadzu.comhplc.eu

After separation, the eluent from the LC column is directed into the mass spectrometer's ion source, such as an electrospray ionization (ESI) source, which generates gas-phase ions from the analyte molecules. nih.gov The mass spectrometer then separates these ions based on their m/z ratio, providing molecular weight information. nih.gov Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. chromatographyonline.com While specific LC-MS methods for this compound are not detailed in the provided results, the technique's application for analyzing related compounds in complex matrices is well-established. fda.govchromatographyonline.comd-nb.info

Microscopic Imaging and Morphological Analysis

Microscopy techniques are employed to investigate the surface morphology and structure of materials incorporating this compound, particularly when it is used to form self-assembled monolayers (SAMs) or functional coatings.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of materials at the nanoscale. nih.gov It works by transmitting a beam of electrons through an ultrathin specimen; the interactions of the electrons with the sample form an image. nih.gov TEM is invaluable for characterizing the size, shape, and distribution of nanoparticles and for assessing the fine structure of materials. nih.gov While no studies were found that directly use TEM to image the this compound molecule itself, the technique is essential for assessing the viral safety of biopharmaceutical products and for discovering new viruses. nih.gov In materials science, TEM could be used to study the morphology of nanocomposites or thin films where this compound is a component.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface topography of a sample. scielo.br An electron beam is scanned across the surface, and the resulting signals (such as secondary electrons) are collected to form an image. researchgate.net

In studies involving the related compound 4-bromobenzylphosphonic acid, SEM has been used to characterize the surface morphology of perovskite films prepared on substrates modified with the phosphonic acid. d-nb.infotugraz.at These analyses revealed that the modified substrates were covered by homogeneous perovskite films. d-nb.info The grain sizes within these films were observed to range from approximately 125 nm to 510 nm, and SEM imaging confirmed that there were no significant changes in grain size due to the phosphonic acid modification. d-nb.infotugraz.at

Table 2: SEM Morphological Findings for Perovskite Films on Modified Surfaces

FeatureObservationSource(s)
Film Coverage Homogeneous and complete coverage of the NiOx substrate. d-nb.info
Grain Size Range 125 nm to 510 nm. d-nb.info
Surface Morphology Homogeneous grain distribution across the film. tugraz.at

Atomic Force Microscopy (AFM) and Conductive AFM

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanometer scale. extrica.com It operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured to create a three-dimensional image of the surface. extrica.com

AFM is particularly useful for characterizing the surface of materials modified with molecules like bromobenzylphosphonic acid. gatech.edu It can be operated in various modes, including contact mode and tapping mode, to obtain information not only on topography but also on mechanical properties like friction and stiffness. nist.gov In studies of related phosphonic acids, AFM has been used to confirm the modification of surfaces like nickel oxide (NiOx) and to characterize the resulting changes in surface properties. d-nb.infotugraz.at Furthermore, AFM can be used in near-physiological conditions, making it advantageous for exploring biological tissues and substrates. researchgate.net

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are critical for determining the thermal stability and phase behavior of materials like this compound.

A key thermal property for a solid compound is its melting point. For this compound, the melting point has been determined to be in the range of 193-197 °C. sigmaaldrich.com This data is typically obtained using a technique like Differential Scanning Calorimetry (DSC), which measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions, as well as quantify the enthalpy of these processes. scielo.br

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. 6-napse.comprecisa.com This technique provides valuable information on the thermal stability, decomposition temperatures, purity, and composition of materials. etamu.educelignis.com The instrument consists of a high-precision balance, a furnace capable of programmed temperature changes, and a purge gas system to control the sample's environment (e.g., nitrogen for inert conditions or air for oxidative studies). 6-napse.cometamu.edu

The output of a TGA experiment is a thermogram, which plots the percent weight loss on the y-axis against the temperature on the x-axis. celignis.com Steps in the curve indicate mass loss events, such as the evaporation of volatiles or the decomposition of the material. etamu.edu The first derivative of this curve (DTG) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures at which the most significant mass loss occurs. celignis.com

While TGA is a fundamental technique for characterizing chemical compounds, specific thermogravimetric data for this compound is not extensively documented in the reviewed scientific literature. Studies on related compounds, such as polymeric phosphonic acids, show that thermal degradation typically occurs in multiple stages, beginning at temperatures around 200°C with the loss of water, followed by the breakdown of the organic structure at higher temperatures. marquette.edu For a precise thermal profile of this compound, experimental TGA would need to be performed.

Other Analytical Techniques

Beyond TGA, several other analytical methods are crucial for characterizing materials and surfaces involving this compound.

Contact angle measurement is a quantitative technique used to determine the wettability of a solid surface by a liquid. measurlabs.comnepjol.info The contact angle (θ) is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. jsta.cl This angle is governed by the balance of adhesive forces between the liquid and solid and cohesive forces within the liquid. A low contact angle (<90°) indicates good wettability, while a high contact angle (>90°) signifies poor wettability. measurlabs.com

This technique is particularly relevant for phosphonic acids, which are widely used to form self-assembled monolayers (SAMs) on various oxide surfaces, thereby modifying their surface energy. d-nb.inforesearchgate.net The phosphonic acid headgroup strongly binds to the surface, while the benzyl group tail dictates the new surface properties. By measuring the contact angles of different liquids (with known polar and dispersive surface tension components, like water and ethylene (B1197577) glycol) on the modified surface, the surface free energy of the solid can be calculated using various theoretical models (e.g., Owens-Wendt-Rabel-Kaelble, Fowkes). cuni.czossila.com

While detailed studies specifically utilizing this compound are not prominent, research on its isomer, 4-bromobenzylphosphonic acid (4-Br-BPA), illustrates the application of this technique. When a Nickel(II) oxide (NiOx) surface is modified with 4-Br-BPA, the surface properties change dramatically. d-nb.inforesearchgate.net The contact angle of water on the surface increases significantly, indicating a transition from a hydrophilic to a more hydrophobic surface. d-nb.inforesearchgate.net This change is attributed to the dense layer of non-polar benzyl groups presented by the SAM.

The table below, derived from research on the related isomer 4-bromobenzylphosphonic acid , is included for illustrative purposes to demonstrate the type of data generated from contact angle measurements in this class of compounds.

SurfaceTest LiquidContact Angle (°)
Unmodified NiOxWater21.9°
4-Br-BPA Modified NiOxWater93.1°
Unmodified NiOxEthylene Glycol15.8°
4-Br-BPA Modified NiOxEthylene Glycol24.3°

This data is for the 4-bromo isomer and is presented to illustrate the analytical technique, as specific data for this compound was not available in the reviewed literature. d-nb.inforesearchgate.net

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution and stability of nanoparticles or macromolecules suspended in a liquid. nih.govwyatt.comuci.edu The method works by illuminating the sample with a laser and detecting the fluctuations in the intensity of the scattered light. uci.edu These fluctuations are caused by the random Brownian motion of the particles in the suspension; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. nih.gov

A digital correlator analyzes the rate of these intensity fluctuations to determine the translational diffusion coefficient of the particles. uci.edu The hydrodynamic diameter (the size of a hypothetical hard sphere that diffuses at the same rate as the particle) is then calculated using the Stokes-Einstein equation, which relates diffusion to particle size, temperature, and solvent viscosity. wyatt.com DLS is highly effective for characterizing the average particle size, the polydispersity index (a measure of the width of the size distribution), and the state of aggregation of a nanoparticle system. nih.govnanocomposix.com

Phosphonic acids can be used as capping ligands to functionalize the surface of nanoparticles, enhancing their stability in colloidal systems or introducing specific functionalities. researchgate.net DLS is an essential tool to confirm the success of such functionalization by monitoring changes in particle size and aggregation behavior. nih.govnih.gov However, a review of the available literature did not yield specific studies where this compound was used to functionalize nanoparticles that were subsequently characterized by DLS.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. skpharmteco.com Separation is achieved as a sample mixture is injected into a heated inlet, vaporized, and swept by a carrier gas (the mobile phase) through a column containing a stationary phase. sigmaaldrich.com Compounds in the mixture interact differently with the stationary phase based on their chemical properties, such as polarity and boiling point, causing them to travel through the column at different rates and elute at different times. sigmaaldrich.com A detector at the end of the column generates a signal as each compound elutes, producing a chromatogram. scioninstruments.com

The direct analysis of phosphonic acids, including this compound, by GC is challenging. These compounds have low volatility and are thermally labile due to the presence of the acidic phosphonic acid group. sigmaaldrich.com Direct injection into a hot GC inlet would likely lead to decomposition rather than volatilization.

To analyze such non-volatile compounds, a derivatization step is typically required. jfda-online.com This involves a chemical reaction to convert the polar -P(O)(OH)₂ group into a more volatile and thermally stable ester group, for example, by reaction with a silylating agent or an alcohol. This procedure makes the analyte suitable for GC or GC-Mass Spectrometry (GC-MS) analysis. While GC is a standard technique for many organic compounds, specific derivatization protocols and GC analytical methods for this compound are not described in the surveyed scientific literature.

Theoretical and Computational Investigations of 3 Bromobenzylphosphonic Acid Systems

Quantum Chemical Modeling of Molecular Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules like 3-bromobenzylphosphonic acid at an atomic level. smu.edu These computational methods, primarily Density Functional Theory (DFT), provide unparalleled accuracy in predicting molecular geometry, electronic structure, and reactivity. smu.eduscirp.org The process begins with generating an optimized molecular geometry, which can be visualized to verify bond lengths, angles, and dihedral angles. smu.edu

From this optimized structure, a quantum chemical perspective offers deep insights into electronic properties, including bonding patterns, molecular orbitals, and vibrational modes. smu.edu For this compound, DFT calculations at a level like B3LYP/6-31G(d) can be used to determine key quantum chemical parameters. scirp.org These parameters, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are crucial for assessing the molecule's reactivity. scirp.org A low energy gap (ΔE = ELUMO - EHOMO) typically indicates higher reactivity. scirp.org

Other calculated descriptors help to build a comprehensive reactivity profile. These include ionization potential, electron affinity, electronegativity, and global hardness and softness. scirp.org Such calculations are foundational for understanding how this compound will behave in larger systems, for instance, how it will interact with a metal oxide surface or participate in charge transfer processes. smu.edu

Table 1: Key Parameters from Quantum Chemical Modeling

Parameter Description Significance in Reactivity
Optimized Geometry The lowest energy arrangement of atoms, defining bond lengths and angles. Determines the molecule's shape and steric interactions.
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron.
Energy Gap (ΔE) The energy difference between LUMO and HOMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. scirp.org
Dipole Moment (μ) A measure of the net molecular polarity. Influences intermolecular interactions and solubility.
Global Hardness (η) Resistance to change in electron distribution. Hard molecules have a large energy gap; soft molecules have a small energy gap. scirp.org

Computational Studies of Interfacial Interactions and Energy Alignment

Computational studies are vital for understanding how this compound modifies the surfaces of materials like zinc oxide (ZnO) or nickel oxide (NiOx), which is critical for its application in optoelectronic devices such as perovskite solar cells. acs.orgmdpi.com When used as a self-assembled monolayer (SAM), the phosphonic acid group acts as a robust anchor to the metal oxide surface. nih.govmdpi.com

Density Functional Theory (DFT) simulations are employed to model these complex interfaces. acs.orgnih.gov These studies reveal crucial details about the binding mechanism, adsorption energy, and the resulting changes in the substrate's electronic properties. For phosphonic acids on ZnO, two primary binding modes are typically investigated: bidentate and tridentate coordination. nih.govacs.org The binding mode significantly impacts the stability of the monolayer and the modification of the surface work function. researchgate.net DFT calculations have shown that for phosphonic acids on ZnO, a tridentate coordination can be achieved, which is crucial for forming a well-defined and stable SAM. nih.govacs.org

A key outcome of these simulations is the determination of energy level alignment at the interface. mdpi.com The formation of a SAM with molecules like this compound introduces a molecular dipole at the surface, which can tune the work function of the electrode over a wide range. researchgate.net This tuning is essential for optimizing the energy level alignment between the electrode (e.g., NiOx) and the active layer (e.g., perovskite) in a solar cell, thereby facilitating efficient charge extraction and minimizing energy losses. mdpi.comfrontiersin.org Studies on the similar 4-bromobenzylphosphonic acid have shown it improves the photovoltaic performance of perovskite solar cells by creating a favorable interface with the NiOx hole transport layer. joanneum.at

Table 2: Summary of Interfacial Interaction Studies

Studied Property Computational Method Key Findings Reference
Binding Mode DFT (e.g., B3LYP) Bidentate and tridentate coordinations are possible; the binding mode affects adsorption energy and work function. nih.govresearchgate.net
Adsorption Energetics DFT Calculations show zinc phosphonate (B1237965) can be thermodynamically more favorable, indicating potential for surface etching with prolonged immersion. acs.orgresearchgate.net
Work Function Modification DFT SAMs can tune the substrate work function significantly, depending on the molecular dipole and binding geometry. researchgate.net
Energy Level Alignment DFT / UPS Modification with bromobenzylphosphonic acid creates a more suitable energy level alignment for hole extraction in perovskite solar cells. mdpi.com

Simulation of Charge Transfer Dynamics in Hybrid Materials

The function of this compound as an interfacial modifier in hybrid materials, such as organic photovoltaics or perovskite solar cells, is critically dependent on the dynamics of charge transfer across the interface it forms. mdpi.commdpi.com Computational simulations, particularly those based on time-dependent density functional theory (TD-DFT), are powerful tools for investigating these ultrafast processes. researchgate.netresearchgate.net

These simulations can model the photo-induced charge transfer from a light-absorbing material (like a perovskite or an organic dye) to an adjacent layer, mediated by the SAM. osti.gov The goal is to understand the pathways and timescales of charge injection. For instance, in a perovskite solar cell where this compound modifies the hole-transport layer, simulations would focus on the rate of hole transfer from the perovskite's valence band to the hole-transport layer. frontiersin.orgmdpi.com

Key dynamic processes that can be simulated include the initial charge injection, charge separation, and competing processes like geminate recombination, where the electron and hole recombine before they can be extracted. osti.gov Advanced simulation protocols can go beyond simplified theories to provide a realistic description of how the molecular environment affects charge transfer rates. osti.govrsc.org These models can shed light on the properties of polarons (a charge coupled with lattice distortions) and how they move through the organic material. rsc.orgmit.edu By understanding these dynamics, the molecular structure of the SAM can be optimized to promote rapid, efficient charge transfer while suppressing loss mechanisms. frontiersin.org

Electronic Structure Calculations for Optoelectronic Properties

First-principles calculations based on DFT are essential for determining the electronic and optical properties of materials used in optoelectronic devices. mdpi.comrsc.orgresearchgate.net While this compound is often used as a thin interfacial layer rather than a bulk semiconductor, understanding its intrinsic optoelectronic properties is crucial to ensure it performs its function without hindering device performance.

Electronic structure calculations determine fundamental parameters such as the electronic band gap and the density of states (DOS). rsc.orgictp.it For an interfacial material, a wide band gap is typically desired so that it is transparent to the light being absorbed by the active layer of the device. rsc.org The DOS calculations help to understand which atomic orbitals contribute to the valence and conduction bands. rsc.orgmdpi.com

Furthermore, these calculations can predict a material's optical properties by computing the complex dielectric function, from which properties like the absorption coefficient, refractive index, and reflectivity are derived. mdpi.comresearchgate.netmdpi.com For a SAM, low absorption in the visible spectrum is critical. The refractive index is important for managing light within the device stack, and low reflectivity helps maximize the light coupled into the device. mdpi.commdpi.com These theoretical predictions provide a valuable guide for material selection and device design, ensuring the electronic structure of this compound is compatible with its role as an efficient interfacial modifier. rsc.org

Table 3: Calculated Optoelectronic Properties

Property Description Relevance for Interfacial Layer
Band Gap (Eg) The minimum energy required to excite an electron to a conducting state. A wide band gap ensures optical transparency in the visible range. rsc.org
Dielectric Function (ε) Describes how a material responds to an external electric field. Determines the refractive index and absorption coefficient. mdpi.com
Absorption Coefficient (α) Measures how strongly a material absorbs light at a given energy. Should be low in the operating wavelength range of the solar cell. ictp.it
Refractive Index (n) Indicates how much the path of light is bent when entering the material. Important for anti-reflection and optical path length management. mdpi.commdpi.com
Reflectivity (R) The fraction of incident light that is reflected from the surface. Should be minimized to maximize light absorption in the active layer. mdpi.com

Future Research Trajectories and Innovations

Exploration of Novel Synthetic Methodologies for Phosphonic Acid Derivatives

The synthesis of phosphonic acid derivatives is an area of continuous innovation, with researchers actively seeking more efficient, versatile, and selective methods. Traditional methods like the Michaelis-Arbuzov and Michaelis-Becker reactions, while effective, often require harsh conditions. Modern synthetic chemistry is therefore pushing the boundaries to develop milder and more robust protocols.

One of the most promising avenues is the expansion of metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed methods have become powerful tools for forming carbon-phosphorus (C-P) bonds, particularly for creating arylphosphonates and their derivatives. Future work will likely focus on developing catalysts with higher turnover numbers, broader substrate scopes, and lower costs. The use of precisely designed ligands can further enhance the efficiency and selectivity of these transformations, allowing for the synthesis of complex phosphonate (B1237965) structures under mild conditions.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), represents another fertile ground for innovation. This methodology allows for the facile and highly efficient ligation of phosphonate-containing building blocks to other molecular fragments, enabling the rapid assembly of multifunctional molecules and materials. Research in this area is expected to generate novel phosphonate-based probes, therapeutic agents, and materials with tailored properties.

Furthermore, methods involving silylated phosphonate esters as phosphorus nucleophiles are gaining traction. This approach circumvents the need for harsh acidic conditions typically used for deprotection, which can be detrimental to sensitive functional groups, thus broadening the scope of accessible phosphonic acid derivatives.

Synthetic MethodologyKey AdvantagesPotential Research Direction
Metal-Catalyzed Cross-Coupling High efficiency for C(sp²)-P bond formation.Development of more active and cost-effective catalysts (e.g., using earth-abundant metals).
Click Chemistry (CuAAC) High yield, selectivity, and biocompatibility.Synthesis of complex phosphonate-containing bioconjugates and polymers.
Silylated Intermediates Mild deprotection conditions, compatible with sensitive functional groups.Application in the synthesis of complex natural product analogues.
Microwave-Assisted Synthesis Rapid reaction times, often solvent-free. Optimization for large-scale production and synthesis of diverse phosphonate libraries.

Advanced Design and Fabrication of Phosphonic Acid-Modified Functional Materials

The robust anchoring capability of the phosphonic acid group to a wide variety of metal oxide surfaces makes it an ideal functional moiety for the design of advanced materials. Future research is intensely focused on leveraging this property to create sophisticated functional surfaces and nanomaterials.

A major area of development is in the fabrication of self-assembled monolayers (SAMs). Phosphonic acid-based SAMs form highly ordered and stable films on substrates like titanium oxide, aluminum oxide, and silicon oxide. These SAMs are being engineered for a multitude of applications, including:

Molecular Electronics: Acting as ultrathin gate dielectrics, interface modification layers, and even as the semiconducting layer itself in organic field-effect transistors (OFETs), enabling low-voltage and high-performance devices.

Corrosion Inhibition: Forming dense, hydrophobic barriers that protect metal surfaces from environmental degradation.

Biomaterial Interfaces: Creating surfaces that can control protein adsorption, guide cell attachment, and serve as platforms for biosensors.

The design of phosphonic acid-functionalized nanoparticles and nanohybrids is another burgeoning field. By grafting polymers containing phosphonic acid groups onto nanomaterials like sepiolite (B1149698) clay, researchers can create highly effective adsorbents for the selective removal of heavy metal ions from water. Similarly, functionalizing the surface of nanocrystals (e.g., CdSe, HfO₂) with tailored phosphonic acid ligands allows for precise control over their colloidal stability and electronic properties, which is crucial for applications in optoelectronics and memristors.

Future innovations will likely involve the creation of multi-functional materials where the phosphonic acid group serves not only as an anchor but also as a platform for further chemical modification, allowing for the attachment of responsive polymers, bioactive molecules, or catalytic centers.

Material TypeKey FeatureFuture Application
Self-Assembled Monolayers (SAMs) High order and stability on metal oxides. Flexible electronics, advanced biosensors, anti-fouling coatings.
Functionalized Nanoparticles Tunable surface properties and high surface area. Targeted drug delivery, high-efficiency catalysts, quantum dot displays.
Hybrid Nanocomposites Combination of organic and inorganic properties.Selective adsorbents for environmental remediation, reinforced polymers.

Integration of Multi-Scale Computational Approaches with Experimental Research

The synergy between computational modeling and experimental research is becoming indispensable for accelerating the discovery and optimization of phosphonic acid-based systems. Multi-scale computational approaches, ranging from quantum mechanics (QM) to classical molecular dynamics (MD), provide unprecedented insight into the molecular-level phenomena that govern material properties and reaction outcomes.

Density Functional Theory (DFT) is being extensively used to investigate the fundamental interactions between phosphonic acids and metal oxide surfaces. These calculations can elucidate:

Binding Modes: Determining the preferred coordination (e.g., monodentate, bidentate, tridentate) of the phosphonic acid headgroup on different crystal faces of an oxide.

Adsorption Energies: Quantifying the strength of the bond between the molecule and the surface, which is critical for predicting the stability of SAMs and coatings.

Electronic Structure: Understanding how adsorption modifies the electronic properties of both the molecule and the substrate, which is vital for designing electronic devices.

Molecular Dynamics (MD) simulations allow researchers to study the collective behavior of thousands of molecules over time, providing a dynamic picture of complex processes. In the context of phosphonic acids, MD is used to:

Simulate SAM Formation: Modeling the self-organization process of phosphonate molecules on a surface to understand how factors like solvent and temperature affect the final structure and quality of the monolayer.

Predict Material Properties: Calculating mechanical, thermal, and transport properties of phosphonate-based polymers and composites.

Probe Solvent Effects: Understanding the explicit role of the solvent in the assembly process, which is crucial for optimizing fabrication conditions.

The integration of these computational tools with experimental techniques like X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS), and atomic force microscopy (AFM) creates a powerful feedback loop. Computational predictions can guide experimental design, while experimental results provide validation and refinement for theoretical models. This integrated approach is crucial for the rational design of next-generation materials based on 3-bromobenzylphosphonic acid and its derivatives.

Sustainable and Scalable Synthesis of Bromobenzylphosphonic Acid Analogues

As the applications for phosphonic acids expand, the need for sustainable and scalable synthetic methods becomes paramount. The principles of green chemistry are increasingly being applied to organophosphorus synthesis to minimize environmental impact and improve safety and efficiency.

Future research in this area will focus on several key strategies:

Green Solvents and Catalysts: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives like water or bio-based solvents. The development of heterogeneous catalysts that can be easily recovered and reused is also a high priority.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Reactions like the Kabachnik-Fields reaction, when performed under optimized, catalyst-free conditions, can offer high atom economy.

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or sonication to accelerate reactions and reduce energy consumption.

Renewable Feedstocks: Exploring pathways to synthesize phosphonate precursors from renewable resources rather than relying solely on petrochemical feedstocks. This represents a long-term goal for the broader chemical industry.

Q & A

Basic: What are the common synthetic routes for 3-bromobenzylphosphonic acid, and how are they optimized for yield and purity?

Methodological Answer:
The synthesis typically involves coupling reactions, such as the Suzuki-Miyaura reaction, where a brominated aryl halide reacts with a boronic acid derivative. For example, 3-bromobenzyl bromide can be cross-coupled with a phosphonic acid-bearing boronic ester under palladium catalysis (e.g., PdCl₂) in a basic aqueous medium . Optimization includes tuning the catalyst loading (0.5–5 mol%), solvent system (e.g., DMF/water mixtures), and reaction temperature (80–120°C). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming structural integrity. The ³¹P NMR peak typically appears at δ 15–25 ppm, confirming the phosphonic acid group. Infrared (IR) spectroscopy identifies P=O stretching vibrations (~1150–1250 cm⁻¹) and Br-C aromatic bonds (~500–600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₇H₇BrO₃P: ~257.94 g/mol) .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Methodological Answer:
Contradictions often arise from differences in assay conditions (e.g., pH, temperature) or cell models. For example, studies showing conflicting inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) should be re-evaluated using standardized protocols:

  • Control experiments: Include positive controls (e.g., iodoacetate for GAPDH inhibition).
  • Dose-response curves: Test a wide concentration range (nM–mM) to identify non-specific effects at high doses.
  • Structural analogs: Compare activity of this compound with non-brominated analogs to isolate the bromine’s role .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters include:

  • Electrostatic potential maps: Identify electron-deficient regions (e.g., bromine’s electrophilic nature).
  • Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict nucleophilic attack sites.
  • Solvent effects: Use continuum solvation models (e.g., PCM) to simulate aqueous or organic environments .

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:
Store in airtight containers under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis of the phosphonic acid group. Desiccants (e.g., silica gel) prevent moisture uptake. Avoid prolonged exposure to light, as brominated aromatics are prone to photodegradation .

Advanced: How can isotopic labeling (e.g., ²H, ¹³C) elucidate the metabolic pathways of this compound?

Methodological Answer:
Incorporate stable isotopes during synthesis (e.g., deuteration at the benzyl position) and track metabolites via:

  • LC-MS/MS: Quantify labeled vs. unlabeled fragments.
  • Isotope Ratio Monitoring: Compare ¹³C/¹²C ratios in urinary or plasma samples.
  • Tracer studies: Co-administer with ¹⁸O-water to trace phosphonic acid hydrolysis .

Advanced: What strategies mitigate low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Catalyst recycling: Use immobilized palladium catalysts (e.g., Pd/C) to reduce metal leaching.
  • Flow chemistry: Improve heat/mass transfer and reaction consistency.
  • Byproduct management: Add scavengers (e.g., polymer-bound triphenylphosphine) to remove excess bromine .

Basic: How is the purity of this compound validated for in vitro studies?

Methodological Answer:

  • HPLC-UV/RI: Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid/acetonitrile (90:10 to 50:50 gradient).
  • Elemental analysis: Confirm Br and P content (±0.3% theoretical).
  • Karl Fischer titration: Ensure water content <0.5% .

Advanced: How do researchers design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

  • Core modifications: Synthesize derivatives with substituents at the benzyl (e.g., methyl, nitro) or phosphonic acid (e.g., esterification) positions.
  • Pharmacophore mapping: Use X-ray crystallography or docking simulations to identify key binding motifs (e.g., bromine’s hydrophobic interactions).
  • In vivo efficacy: Test analogs in disease models (e.g., cancer xenografts) with pharmacokinetic profiling (t½, AUC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.